molecular formula C9H13ClN2O2S B2921178 N-tert-butyl-6-chloropyridine-3-sulfonamide CAS No. 622797-98-2

N-tert-butyl-6-chloropyridine-3-sulfonamide

Cat. No.: B2921178
CAS No.: 622797-98-2
M. Wt: 248.73
InChI Key: IMOXXBWDLRALIO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-tert-butyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-chloropyridine-3-sulfonyl chloride and tert-butylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to room temperature.

    Procedure: The 6-chloropyridine-3-sulfonyl chloride is added to a solution of tert-butylamine in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Chemical Reactions Analysis

N-tert-butyl-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-tert-butyl-6-chloropyridine-3-sulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Proteomics Research: The compound is used as a biochemical reagent in the study of protein interactions and functions.

    Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-chloropyridine-3-sulfonamide depends on its specific application. In proteomics research, it may interact with proteins through covalent or non-covalent binding, affecting their structure and function. The sulfonamide group can form hydrogen bonds with amino acid residues, while the pyridine ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

N-tert-butyl-6-chloropyridine-3-sulfonamide can be compared with other sulfonamide derivatives and chloropyridine compounds. Some similar compounds include:

    N-tert-butyl-4-chloropyridine-3-sulfonamide: Similar structure but with the chlorine atom at the 4-position.

    N-tert-butyl-6-bromopyridine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine.

    N-tert-butyl-6-chloropyridine-3-sulfonic acid: The sulfonamide group is replaced by a sulfonic acid group.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their functional groups .

Properties

IUPAC Name

N-tert-butyl-6-chloropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-9(2,3)12-15(13,14)7-4-5-8(10)11-6-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOXXBWDLRALIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 17.3 mL (165 mmol) of tert-butylamine and 69 mL (495 mmol) of TEA in 330 mL of DCM are added portionwise, at 0° C., 35 g (165 mmol) of 6-chloropyridine-3-sulfonyl chloride. After stirring for 2 hours at 0° C., the reaction medium is taken up in 600 mL of DCM, washed with water (1 L), saturated NaHCO3 solution (1 L) and brine (1 L), dried over Na2SO4, filtered and concentrated under reduced pressure. 32.4 g of N-tertbutyl-6-chloropyridine-3-sulfonamide are obtained in the form of a white solid.
Quantity
17.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
69 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

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